

# A3AR Agonists in Clinical Trials: A Comparative Analysis of Piclidenoson and Namodenoson

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth review of Phase 2 and 3 clinical trial data for the A3 adenosine receptor agonists, Piclidenoson (CF101) and Namodenoson (CF102), offering a comparative analysis of their efficacy, safety, and mechanisms of action in psoriasis and hepatocellular carcinoma, respectively.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of two leading A3 adenosine receptor (A3AR) agonists, Piclidenoson and Namodenoson. By summarizing key clinical trial results, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a critical resource for understanding the therapeutic potential and clinical performance of these novel drug candidates.

### **Comparative Efficacy and Safety Analysis**

The clinical development of A3AR agonists has been most prominent in the fields of inflammatory diseases and oncology. Piclidenoson has been extensively studied in patients with moderate-to-severe plaque psoriasis, while Namodenoson has been investigated as a treatment for advanced hepatocellular carcinoma (HCC).

#### **Piclidenoson in Plaque Psoriasis**

Piclidenoson (formerly CF101) has demonstrated efficacy in multiple clinical trials for moderate-to-severe plaque psoriasis. A key Phase 3 study, COMFORT-1, compared Piclidenoson with both placebo and an active comparator, apremilast.



Table 1: Efficacy of Piclidenoson in the COMFORT-1 Phase 3 Trial[1][2]

| Outcome<br>Measure                                  | Piclidenoson 2<br>mg BID | Piclidenoson 3<br>mg BID     | Apremilast 30<br>mg BID | Placebo |
|-----------------------------------------------------|--------------------------|------------------------------|-------------------------|---------|
| PASI-75 at Week<br>16                               | 7.9%                     | 9.7% (p=0.037<br>vs placebo) |                         | 2.6%    |
| PDI<br>Improvement at<br>Week 32 (Per-<br>Protocol) |                          | 58.0%                        | 55.1%                   |         |

PASI-75: 75% reduction in Psoriasis Area and Severity Index; PDI: Psoriasis Disability Index; BID: twice daily.

Notably, the PASI responses to Piclidenoson showed a continuous increase over the 32-week study period.[1][2] In terms of safety, Piclidenoson demonstrated an excellent profile, superior to that of apremilast, with fewer adverse events reported.[1]

### Namodenoson in Hepatocellular Carcinoma

Namodenoson (CF102) has been evaluated in patients with advanced hepatocellular carcinoma (HCC), particularly those with Child-Pugh B cirrhosis, a population with a significant unmet medical need. A randomized, double-blind, placebo-controlled Phase 2 trial (NCT02128958) assessed its efficacy and safety.

While the primary endpoint of improved overall survival (OS) in the intent-to-treat population was not met, a pre-planned subgroup analysis of patients with a Child-Pugh score of 7 (CPB7) showed a promising efficacy signal.

Table 2: Efficacy of Namodenoson in the Phase 2 Trial for Advanced HCC (Child-Pugh B7 Subgroup)



| Outcome Measure                     | Namodenoson 25 mg BID<br>(n=34) | Placebo (n=22) |
|-------------------------------------|---------------------------------|----------------|
| Median Overall Survival             | 6.9 months                      | 4.3 months     |
| 12-Month Overall Survival           | 44% (p=0.028 vs placebo)        | 18%            |
| Median Progression-Free<br>Survival | 3.5 months                      | 1.9 months     |
| Partial Response Rate               | 8.8%                            | 0%             |

Namodenoson was well-tolerated, with a safety profile comparable to placebo. No treatment-related deaths were reported, and no patients withdrew due to toxicity. One remarkable case from the open-label extension of this study reported a complete and long-term response in a patient with advanced HCC, with the patient still alive and showing no signs of the disease after more than 6 years of treatment.

# **Experimental Protocols COMFORT-1 Trial for Piclidenoson in Psoriasis**

The COMFORT-1 study was a randomized, double-blind, placebo- and active-controlled Phase 3 trial.

- Patient Population: Adults with moderate-to-severe chronic plaque psoriasis.
- Intervention: Patients were randomized (3:3:3:2) to receive one of the following treatments twice daily:
  - Piclidenoson 2 mg
  - Piclidenoson 3 mg
  - Apremilast 30 mg
  - Placebo



- Duration: The primary efficacy evaluation was at 16 weeks. At week 16, patients in the
  placebo group were re-randomized to one of the active treatment arms. The total study
  duration was 32 weeks, with an optional extension.
- Primary Endpoint: The proportion of patients achieving at least a 75% reduction from baseline in the Psoriasis Area and Severity Index (PASI-75) at week 16 compared to placebo.
- Secondary Endpoints: Included assessments of Psoriasis Disability Index (PDI) and safety.

## Phase 2 Trial of Namodenoson in HCC (NCT02128958)

This was a multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.

- Patient Population: Patients with advanced hepatocellular carcinoma and Child-Pugh B cirrhosis who had progressed on or were intolerant to sorafenib.
- Intervention: Patients were randomized (2:1) to receive either:
  - Namodenoson 25 mg twice daily
  - Placebo
- Duration: Treatment was administered in 28-day cycles.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), objective response rate, disease control rate, and safety.

# Signaling Pathways and Mechanism of Action

Both Piclidenoson and Namodenoson exert their therapeutic effects by targeting the A3 adenosine receptor, which is overexpressed in inflammatory and cancer cells. Activation of A3AR by these agonists leads to the deregulation of key downstream signaling pathways.

#### Piclidenoson's Anti-Inflammatory Pathway in Psoriasis



In psoriasis, Piclidenoson's binding to A3AR on keratinocytes and immune cells initiates an anti-inflammatory cascade. This involves the modulation of key signaling proteins such as PI3K, PKA, and IKK, leading to the inhibition of the NF-κB pathway. This, in turn, results in the downregulation of pro-inflammatory cytokines, including IL-17 and IL-23, which are crucial drivers of psoriasis pathology.



Click to download full resolution via product page

Piclidenoson's Anti-Inflammatory Signaling Pathway

#### Namodenoson's Anti-Cancer Pathway in HCC

Namodenoson's mechanism in hepatocellular carcinoma also involves the A3AR-mediated deregulation of critical signaling pathways that promote tumor growth and survival. By binding to A3AR on HCC cells, Namodenoson leads to the downregulation of the Wnt and NF-κB signaling pathways, which are often aberrantly activated in liver cancer. This disruption of prosurvival signaling ultimately induces apoptosis (programmed cell death) in the cancer cells.



Click to download full resolution via product page



Namodenoson's Anti-Cancer Signaling Pathway

## **Experimental Workflow Overview**

The clinical trials for both Piclidenoson and Namodenoson followed a structured workflow from patient recruitment to data analysis.



Click to download full resolution via product page

Generalized Clinical Trial Workflow

#### Conclusion

The A3AR agonists Piclidenoson and Namodenoson have demonstrated promising clinical activity in psoriasis and hepatocellular carcinoma, respectively. Piclidenoson shows a favorable efficacy and safety profile in comparison to placebo and the established oral therapy,



apremilast, for psoriasis. Namodenoson, while not meeting its primary endpoint in the broader HCC population, has shown a significant survival benefit in a subgroup of patients with Child-Pugh B7 cirrhosis, a population with limited treatment options. The targeted mechanism of action, acting through the A3AR to modulate key signaling pathways, provides a strong rationale for their continued development. Further investigation in pivotal Phase 3 trials will be crucial to fully establish the clinical utility of these novel A3AR agonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and safety of piclidenoson in plaque psoriasis: Results from a randomized phase 3 clinical trial (COMFORT-1) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A3AR Agonists in Clinical Trials: A Comparative Analysis of Piclidenoson and Namodenoson]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385586#a3ar-agonist-2-clinical-trial-results-and-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com